molecular formula C17H13ClN2O3S B12615404 {2-[4-(4-Chlorophenoxy)anilino]-1,3-thiazol-4-yl}acetic acid CAS No. 918793-36-9

{2-[4-(4-Chlorophenoxy)anilino]-1,3-thiazol-4-yl}acetic acid

Cat. No.: B12615404
CAS No.: 918793-36-9
M. Wt: 360.8 g/mol
InChI Key: YJJXMQPCKCHTPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-[4-(4-Chlorophenoxy)anilino]-1,3-thiazol-4-yl}acetic acid is a complex organic compound that features a thiazole ring, an aniline derivative, and a chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[4-(4-Chlorophenoxy)anilino]-1,3-thiazol-4-yl}acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thiourea under acidic conditions to form the thiazole ring.

Next, the aniline derivative is introduced through a nucleophilic substitution reaction. The chlorophenoxy group is then attached via an etherification reaction, where a phenol derivative reacts with a chlorinated aromatic compound in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

{2-[4-(4-Chlorophenoxy)anilino]-1,3-thiazol-4-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

{2-[4-(4-Chlorophenoxy)anilino]-1,3-thiazol-4-yl}acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of {2-[4-(4-Chlorophenoxy)anilino]-1,3-thiazol-4-yl}acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiazole ring and chlorophenoxy group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure.

    Aniline Derivatives: Compounds such as 4-chloroaniline and 4-nitroaniline have similar aniline structures.

    Phenoxy Derivatives: Compounds like 4-chlorophenoxyacetic acid and 2,4-dichlorophenoxyacetic acid share the phenoxy group.

Uniqueness

{2-[4-(4-Chlorophenoxy)anilino]-1,3-thiazol-4-yl}acetic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

CAS No.

918793-36-9

Molecular Formula

C17H13ClN2O3S

Molecular Weight

360.8 g/mol

IUPAC Name

2-[2-[4-(4-chlorophenoxy)anilino]-1,3-thiazol-4-yl]acetic acid

InChI

InChI=1S/C17H13ClN2O3S/c18-11-1-5-14(6-2-11)23-15-7-3-12(4-8-15)19-17-20-13(10-24-17)9-16(21)22/h1-8,10H,9H2,(H,19,20)(H,21,22)

InChI Key

YJJXMQPCKCHTPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=CS2)CC(=O)O)OC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.